The synthesis of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide typically involves the reaction of 2-methoxy-4-methylbenzylamine with 2-(pyridin-2-yl)ethyl oxalate. The process can be summarized as follows:
This synthesis pathway is documented in various chemical literature, including patents and research articles that detail the methodologies for creating oxalamide compounds .
The molecular structure of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide features several key components:
CC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=CC=CC=N2)OC
This complex arrangement contributes to its unique chemical properties and reactivity .
The reactivity of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide is influenced by its functional groups:
These reactions are significant for its applications in coordination chemistry and medicinal chemistry .
The physical and chemical properties of N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide play a crucial role in its applications:
These properties affect its usability in various applications, including food technology and pharmaceuticals .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamide has several notable applications:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2